Mangicol A

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

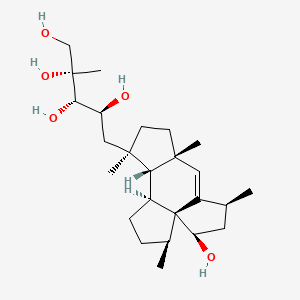

Mangicol A is a sesterterpenoid natural product found in the fungus Fusarium heterosporum. It exhibits significant antiinflammatory activity in the PMA-induced mouse ear edema model. It has a role as an anti-inflammatory agent, a fungal metabolite and a marine metabolite. It is a pentol, a sesterterpenoid and a carbopolycyclic compound.

This compound is a natural product found in Fusarium, Fusarium gibbosum, and other organisms with data available.

科学研究应用

Introduction to Mangicol A

This compound is a naturally occurring compound classified as a sesterterpenoid, derived from various fungal species. It has garnered significant attention in scientific research due to its potential pharmacological applications, particularly in anti-inflammatory and anticancer therapies. This article explores the diverse applications of this compound, supported by comprehensive data tables and case studies.

Chemical Structure and Biosynthesis

This compound features a complex multicyclic structure that can be synthesized through various biosynthetic pathways involving terpenoid gene clusters. Recent studies have utilized advanced techniques such as density functional theory (DFT) to propose new biosynthetic routes for mangicol-type compounds, highlighting the intricate nature of its formation from precursor molecules in fungi like Fusarium heterosporum .

Anti-Inflammatory Activity

This compound has demonstrated significant anti-inflammatory properties. In vitro studies have shown that it inhibits nitric oxide production, a key mediator in inflammatory responses. For instance, the compound exhibited an IC50 value of 8.29 µM, outperforming traditional anti-inflammatory agents like indomethacin .

Case Study: In Vivo Efficacy

A study investigated the effects of this compound in a mouse model of inflammation induced by phorbol myristate acetate (PMA). Results indicated that this compound reduced edema levels comparably to indomethacin, suggesting its potential as a therapeutic agent for inflammatory diseases .

Anticancer Properties

This compound has also been evaluated for its anticancer activity against various cell lines. Notably, it showed promising results against colon cancer (HCT-116) and breast cancer (MCF-7) cell lines with IC50 values of 5.7 µM and 4.9 µM, respectively . This highlights its potential role in cancer therapy.

Table 2: Anticancer Activity of this compound

| Cell Line | IC50 Value (µM) | Type of Cancer |

|---|---|---|

| HCT-116 | 5.7 | Colon Cancer |

| MCF-7 | 4.9 | Breast Cancer |

Synthetic Applications

The synthesis of this compound has been explored through various organic chemistry techniques. Notably, researchers have utilized type II intramolecular cycloadditions to construct its complex core structure efficiently . This synthetic approach not only aids in understanding the compound's structure but also facilitates the development of analogs with enhanced biological activity.

Case Study: Synthesis Techniques

Uemura et al. reported an elegant transannular cycloaddition method to synthesize the spirotetracyclic core of this compound, demonstrating a successful strategy for producing this complex natural product .

化学反应分析

Cyclization and Skeletal Rearrangements

The biosynthesis involves two competing pathways (Routes A and B) identified via density functional theory (DFT):

| Intermediate | Reaction Type | Activation Energy (kcal/mol) | Key Outcome |

|---|---|---|---|

| IM8 | Allyl cation formation | — | Initiates carbocation cascade |

| IM9a→IM10a | C–C bond cleavage | 11.3 | Forms monocyclic 3° carbocation |

| IM11→IM15a | Cation-stitching annulation | 3.8 | Generates 5,5,7,4-tetracyclic intermediate |

| IM17→IM14b | C–C bond rearrangement | 2.6 | Yields 5,6,5,5-tetraspirocyclic skeleton |

Route A follows a 5,9,5-tricyclic intermediate (IM12 ), while Route B (energetically favored) involves a 5,5,7,4-tetracyclic intermediate (IM15a ) with a distorted cyclobutane ring stabilizing adjacent carbocations .

Nonclassical Carbocations

-

IM11 : Exhibits a hybrid structure between a 3° carbocation and a humulyl 2° cation, with elongated C14–C15 (1.66 Å) and C10–C14 (1.41 Å) bonds .

-

IM5/IM7 : Equilibria between homoallyl and cyclopropylcarbinyl cations, avoiding unstable 2° carbocations .

Critical Bond Rearrangements

-

C–C Bond Cleavage : In mangicol biosynthesis, a proposed 2° carbocation (X ) is bypassed via C–C bond cleavage, forming a stable 3° carbocation (IM10a ) and a conjugated double bond (ΔG ≈ +8 kcal/mol, offset by stabilization) .

-

Hydride Shifts : A 1,5-H shift in verrucosane analogs (e.g., IM4→IM5 ) occurs with an activation energy of 6.7 kcal/mol, migrating the carbocation to a homoallyl position .

Comparative Analysis with Related Terpenoids

| Feature | Mangicol A | Phomopsene | Variediene |

|---|---|---|---|

| Core Skeleton | 5,6,5,5-Tetraspirocyclic | 5,5,9-Tricyclic | 5,5,6,5-Tetracyclic |

| Key Intermediate | IM11 (nonclassical) | 12+ (tricyclic cation) | IM15a (cyclobutane) |

| Branching Mechanism | Hyperconjugation | 1,2-Alkyl shifts | Cation-π interactions |

This compound’s biosynthesis shares similarities with phomopsene and variediene but diverges at critical cyclization steps, emphasizing the role of nonclassical carbocations .

Experimental Validation

-

Isotope Labeling : Radiolabeled acetate studies confirmed the proposed skeletal rearrangements, showing incorporation patterns consistent with C–C bond cleavage and hydride shifts .

-

DFT Calculations : Activation energies for key steps (e.g., TS_9b–10a at 11.3 kcal/mol) align with ambient-temperature biosynthesis, validating the feasibility of the pathway .

属性

分子式 |

C25H42O5 |

|---|---|

分子量 |

422.6 g/mol |

IUPAC 名称 |

(2S,3S,4S)-5-[(1R,2S,5S,6R,7R,10R,13S,15R)-15-hydroxy-2,7,10,13-tetramethyl-7-tetracyclo[10.3.0.01,5.06,10]pentadec-11-enyl]-2-methylpentane-1,2,3,4-tetrol |

InChI |

InChI=1S/C25H42O5/c1-14-10-19(28)25-15(2)6-7-16(25)20-22(3,11-17(14)25)8-9-23(20,4)12-18(27)21(29)24(5,30)13-26/h11,14-16,18-21,26-30H,6-10,12-13H2,1-5H3/t14-,15-,16-,18-,19+,20-,21-,22+,23+,24-,25+/m0/s1 |

InChI 键 |

KJHICOOTWQEHPN-DVMFOLSNSA-N |

手性 SMILES |

C[C@H]1CC[C@@H]2[C@]13[C@@H](C[C@@H](C3=C[C@@]4([C@H]2[C@@](CC4)(C)C[C@@H]([C@@H]([C@](C)(CO)O)O)O)C)C)O |

规范 SMILES |

CC1CCC2C13C(CC(C3=CC4(C2C(CC4)(C)CC(C(C(C)(CO)O)O)O)C)C)O |

同义词 |

mangicol A |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。